

Application of Virus-Induced Gene Silencing (VIGS) in *Medicago*

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Compound of Interest

Compound Name: *Medicagol*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Virus-Induced Gene Silencing (VIGS) is a powerful and rapid reverse genetics tool for the functional analysis of genes in plants. This technology leverages the plant's natural defense mechanism against viruses to silence specific endogenous genes. In the model legume *Medicago truncatula*, VIGS has been successfully employed to investigate gene functions across a wide range of biological processes, including symbiotic nitrogen fixation, mycorrhizal associations, and developmental pathways. This document provides detailed application notes and protocols for performing VIGS in *Medicago* species, primarily focusing on *Medicago truncatula*, using the Pea early browning virus (PEBV) vector system.

Principle of VIGS

VIGS initiates post-transcriptional gene silencing (PTGS) in plants. The process begins with the introduction of a viral vector engineered to carry a fragment of a host target gene. As the virus replicates and spreads throughout the plant, it produces double-stranded RNA (dsRNA) corresponding to the inserted gene fragment. The plant's Dicer-like enzymes recognize and cleave this dsRNA into small interfering RNAs (siRNAs). These siRNAs are then incorporated into the RNA-induced silencing complex (RISC), which targets and degrades the endogenous mRNA of the target gene, leading to a transient "knockdown" of gene expression.[\[1\]](#)

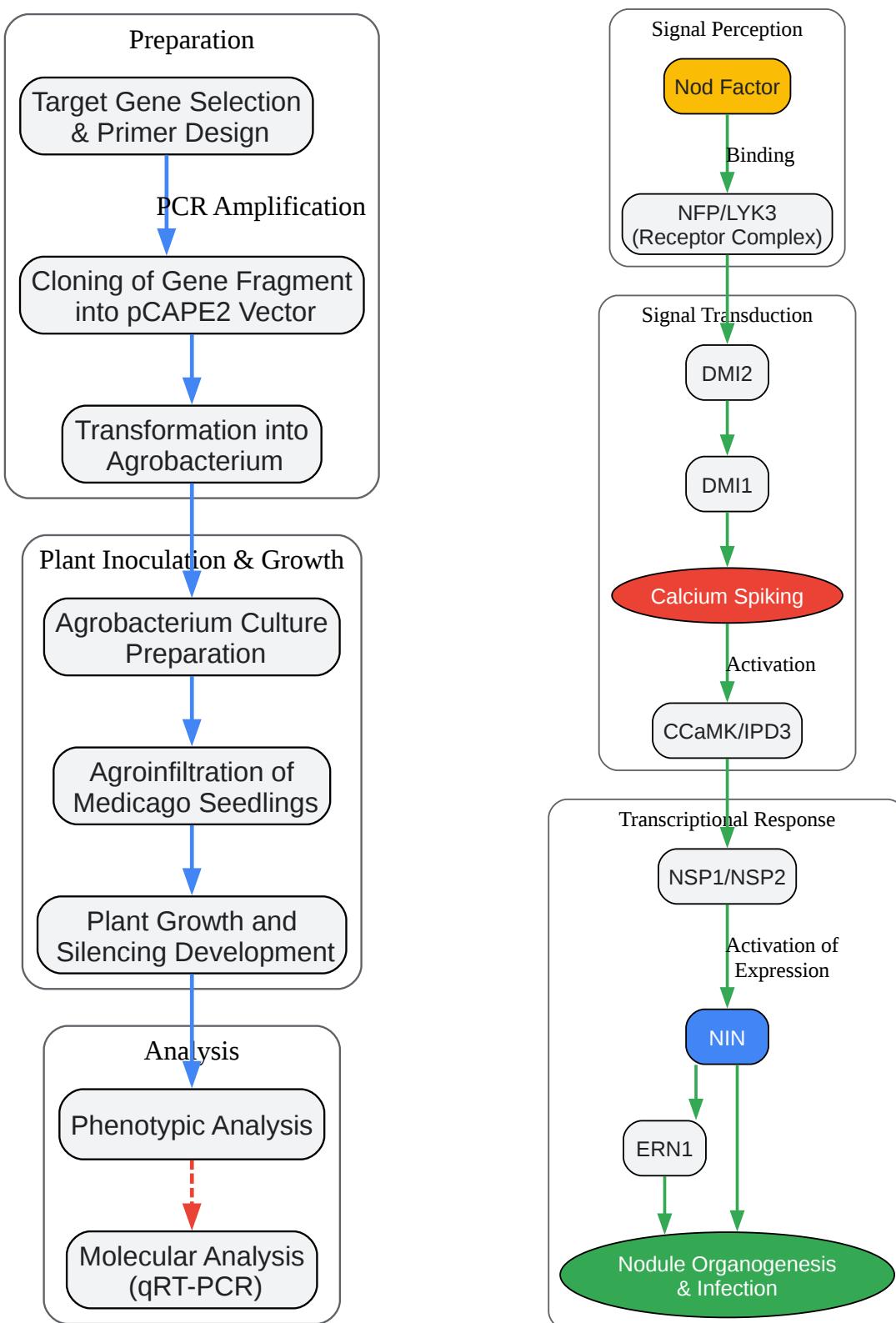
VIGS Vectors for *Medicago*

The most commonly used and effective VIGS vectors for *Medicago truncatula* are based on the Pea early browning virus (PEBV).[2][3][4] The system typically consists of two binary vectors, pCAPE1 and pCAPE2, which are delivered into the plant via *Agrobacterium tumefaciens*-mediated inoculation.[2][3][4]

- pCAPE1: This vector carries the RNA1 of the PEBV genome, which is essential for viral replication.
- pCAPE2: This vector contains the PEBV RNA2, which has been modified to include a multiple cloning site for the insertion of the target gene fragment, replacing the genes required for nematode transmission.[5]

Experimental Workflow

The overall workflow for a VIGS experiment in *Medicago truncatula* involves several key stages, from the initial selection and cloning of the target gene fragment to the final analysis of the silenced phenotype.

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